molecular formula C13H21N5O B7016910 2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile

2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile

Cat. No.: B7016910
M. Wt: 263.34 g/mol
InChI Key: OMYAQRYOYAJWGV-UHFFFAOYSA-N
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Description

2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the ethyl and amino groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of possible products.

Scientific Research Applications

2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-[2-(dimethylamino)ethyl]pyrimidine-4-carbonitrile
  • 2-Ethyl-6-[2-(diethylamino)ethyl]pyrimidine-4-carbonitrile
  • 2-Ethyl-6-[2-(hydroxyethyl)amino]pyrimidine-4-carbonitrile

Uniqueness

2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-4-12-15-11(10-14)9-13(16-12)18(3)6-5-17(2)7-8-19/h9,19H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYAQRYOYAJWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)N(C)CCN(C)CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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